![molecular formula C15H15N5O2 B2798722 3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396844-38-4](/img/structure/B2798722.png)
3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of biological activities and are a key component of many significant biomolecules .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through several methods. One common method involves the reaction of β-dicarbonyl compounds with guanidine . The specific synthesis process for “3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3. The remaining positions are occupied by carbon atoms . The specific molecular structure of “3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not available in the sources I found.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration . The specific chemical reactions involving “3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary widely depending on their specific structure and functional groups . The specific physical and chemical properties of “3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis Methods
- Efficient Synthesis Processes : A study by Bazgir et al. (2008) describes the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives through a three-component, one-pot process. This method emphasizes the condensation reaction of specific uracil derivatives and other compounds under solvent-free conditions, showcasing a novel approach to synthesize these compounds (Bazgir et al., 2008).
- Microwave-Assisted Synthesis : Dabiri et al. (2007) explored a microwave-assisted method for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. This process highlights the use of microwave technology for a more efficient and rapid synthesis approach (Dabiri et al., 2007).
Structural and Chemical Properties
- Crystal Structures : Avasthi et al. (2002) conducted research on the molecular and crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules. Their findings contribute to the understanding of intermolecular interactions and dimerization in these compounds (Avasthi et al., 2002).
- Photophysical Properties : Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, investigating their photophysical properties and potential as pH sensors. This research illustrates the application of these compounds in developing novel sensors and logic gates (Yan et al., 2017).
Applications in Heterocyclic Chemistry
- Novel Heterocyclic Systems : Research by Tsupak and Shevchenko (2006) utilized the intramolecular electrophilic substitution of functionalized pyrimidines to synthesize novel heterocyclic systems. This work contributes to the broader field of heterocyclic chemistry, demonstrating the versatility of these compounds (Tsupak & Shevchenko, 2006).
Antibacterial Activities
- Evaluation of Antibacterial Properties : Bazgir et al. (2013) synthesized pyrimido[4,5-d]pyrimidine-2,4-dione derivatives and evaluated their in vitro antibacterial activities. This research highlights the potential of these compounds in medical and pharmaceutical applications (Bazgir et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Similar compounds inhibit their targets (like pi3k and protein tyrosine kinases) by binding to their active sites, thereby preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting pi3k and protein tyrosine kinases, it can be inferred that this compound may affect pathways related to cell growth, proliferation, and survival .
Result of Action
By inhibiting pi3k and protein tyrosine kinases, it can be inferred that this compound may have antiproliferative effects, potentially slowing down or stopping the growth of cells .
Safety and Hazards
Direcciones Futuras
The study of pyrimidines continues to be a significant area of research due to their wide range of biological activities and their presence in many important biomolecules . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing pyrimidine-based drugs .
Propiedades
IUPAC Name |
6-benzyl-2-(dimethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19(2)14-16-8-11-12(17-14)18-15(22)20(13(11)21)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNOJEHFXDZHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(=N1)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)

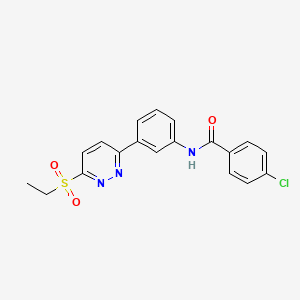
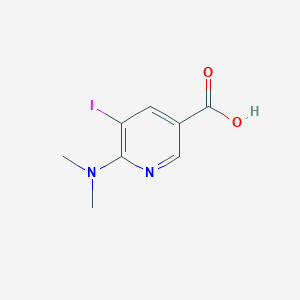
![2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)
![Ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2798650.png)
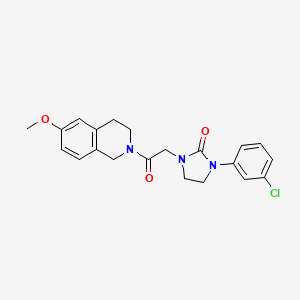

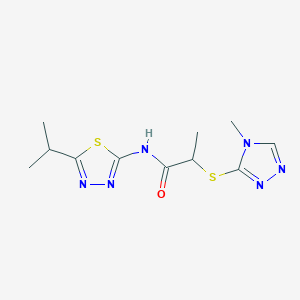
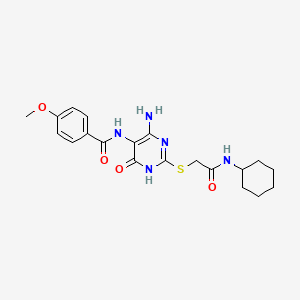

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)
![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)